molecular formula C8H8O3 B120757 Piperonyl alcohol CAS No. 495-76-1

Piperonyl alcohol

Cat. No.: B120757
CAS No.: 495-76-1
M. Wt: 152.15 g/mol
InChI Key: BHUIUXNAPJIDOG-UHFFFAOYSA-N
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Description

Piperonyl alcohol, also known as 1,3-benzodioxole-5-methanol, is an organic compound with the molecular formula C8H8O3. It is a white crystalline solid with a sweet, vanilla-like odor. This compound is a derivative of benzodioxole and is commonly used in the synthesis of fragrances, flavors, and pharmaceuticals .

Scientific Research Applications

Piperonyl alcohol has a wide range of applications in scientific research:

Safety and Hazards

Piperonyl alcohol should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided, and it should not be ingested or inhaled . It is recommended to handle it in accordance with good industrial hygiene and safety practice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonyl alcohol can be synthesized through several methods. One common method involves the reduction of piperonal (3,4-methylenedioxybenzaldehyde) using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an alcohol solvent at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of piperonal. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: Piperonyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, esterifying agents.

Major Products Formed:

Comparison with Similar Compounds

Piperonyl alcohol’s versatility and unique chemical properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethanol
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InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BHUIUXNAPJIDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID3060089
Record name 1,3-Benzodioxole-5-methanol
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Molecular Weight

152.15 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Piperonyl alcohol
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Boiling Point

BP: 157 °C at 16 mm Hg
Record name Piperonyl alcohol
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Solubility

Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin
Record name Piperonyl alcohol
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Vapor Pressure

0.000254 [mmHg]
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Color/Form

Needles from petroleum ether, White to yellow powder, crystals or chunks

CAS No.

495-76-1
Record name Piperonyl alcohol
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Melting Point

58 °C
Record name Piperonyl alcohol
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Synthesis routes and methods I

Procedure details

To a mixture of 0.99 g (26.16 mmol) of LiAlH4 and 80 mL of Et2O, 2.54 g (13.08 mmol) of ethyl 3,4-(methylenedioxy)benzoate (obtained in the preceding section) dissolved in 160 mL of Et2O was added under argon, and the mixture was stirred overnight at room temperature. A mixture of 1.62 mL of H2O and 3.41 mL of THF, followed by 1.62 mL of 15% NaOH and then 4.43 mL of H2O were added dropwise. The resulting mixture was filtered, washed with Et2O and EtOAc, and the solvent was evaporated. The residue was partitioned between H2O and EtOAc, the layers were separated, the aqueous phase was extracted with EtOAc and the combined organic phases were dried over MgSO4 and concentrated, yielding 1.88 g of the desired product (94% yield).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.43 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.41 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.62 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods II

Procedure details

In a 500-ml autoclave were placed 90 g (0.60 mol) of heliotropin, 270 ml of 1-propanol and 3 g of a Raney nickel catalyst (Raney-Ni). Hydrogen gas was filled therein up to 4 MPa. The autoclave contents were stirred at 90° C. for about 10 hours. The reaction mixture was filtered and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to obtain 27.6 g of piperonyl alcohol as white crystals (yield: 30.3%, G.C. purity: 98.4%)
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Five
Yield
30.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperonyl alcohol
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Piperonyl alcohol
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Piperonyl alcohol
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Piperonyl alcohol
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Piperonyl alcohol
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Piperonyl alcohol
Customer
Q & A

Q1: What is the molecular formula and molecular weight of piperonyl alcohol?

A1: this compound has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []

Q2: What spectroscopic data are available for characterizing this compound?

A2: Researchers commonly use techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound. These methods provide information about its functional groups, connectivity, and fragmentation patterns. [, ]

Q3: Is this compound planar?

A3: No, this compound exhibits non-planarity due to the anomeric effect arising from the interaction between a non-bonded oxygen p orbital and the empty sigma*(CO) orbital involving the other oxygen atom within the 1,3-benzodioxole ring. []

Q4: How does this compound react in the presence of strong oxidants?

A4: this compound can be oxidized to piperonal (heliotropin) using various oxidants. For instance, researchers have demonstrated its oxidation using reagents like trans-[RuO3(OH)2]2-/S2O82- and (n-Pr4N)+[RuO4]- (TPAP). [, ]

Q5: Can this compound participate in radical reactions?

A5: Yes, this compound can act as an accelerator in the photoinitiated cationic polymerization of epoxides. Upon UV irradiation of an onium salt photoinitiator, generated aryl radicals abstract labile benzyl ether protons from this compound. The resulting benzyl ether radicals are oxidized to benzyl carbocations, contributing to an accelerated polymerization process. []

Q6: What are some applications of this compound in polymer chemistry?

A6: this compound shows promise as a biobased building block for pressure-sensitive adhesives (PSAs). Researchers have successfully synthesized UV-curable waterborne PSAs by copolymerizing piperonyl methacrylate, derived from this compound, with 2-octyl acrylate. []

Q7: Can this compound be used in dental resins?

A7: Research suggests that this compound is a viable alternative to conventional amines as a coinitiator in camphorquinone-based dental adhesive resins. Studies demonstrate comparable polymerization kinetics, mechanical properties, and improved water sorption compared to amine-containing counterparts. [, ]

Q8: Are there any applications of this compound in the synthesis of heterocyclic compounds?

A8: Yes, this compound serves as a starting material in the total synthesis of (±)-tazettine, a natural alkaloid. The synthesis leverages a novel [4+1] cycloaddition between dimethoxycarbene and a β-aryl vinyl isocyanate derived from this compound to construct the molecule's core structure. []

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